2-Aminoorotic acid
Overview
Description
2-Aminoorotic acid is a compound that forms complexes with cerium (III), lanthanum (III), and neodymium (III) . It reacts with the dianhydride of ethylenedinitrilotetraacetic acid in dry DMF or DMSO to yield functionalized dicarboxamide derivatives .
Synthesis Analysis
The synthesis of 5-Aminoorotic Acid and its complexes with Lanthanum (III) and Gallium (III) has been studied . The compounds used for the synthesis of the complexes were La(NO 3) 3 ·6H 2 O and Ga(NO 3) 3 ·6H 2 O. 5-Aminoorotic acid was used as a ligand .Molecular Structure Analysis
The molecular formula of this compound is C5H5N3O3 . The structure of the biomolecule 5-aminoorotic acid in the solid state was simulated by a dimer and tetramer forms .Chemical Reactions Analysis
The complexes of 5-aminoorotic acid with Ga (III) and La (III) suppress superoxide, derived enzymatically from xanthine/xanthine oxidase (X/XO) . It seems that they, to differing extents, impact the enzyme, or the substrate, or both .Physical and Chemical Properties Analysis
The molecular weight of this compound is 155.11 g/mol . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Fluorescent Amino Acids in Chemical Biology
2-Aminoorotic acid plays a significant role in chemical biology, particularly in the synthesis of fluorescent amino acids. These amino acids are crucial for non-invasive studies in cells and organisms, helping to understand complex processes at the molecular level. They are used to construct fluorescent macromolecules like peptides and proteins without altering their native properties. The advances in the design and synthesis of these fluorescent amino acids have opened new avenues in biological studies, including the investigation of protein-protein interactions and imaging of nanoscopic events with high spatial resolution (Cheng et al., 2020).
Nanomaterial Synthesis
5-Aminoorotic acid, a derivative of this compound, has been used in the controlled synthesis of nanomaterials. For example, its use as a capping agent in the synthesis of graphene-supported AuPt nanocrystals has shown enhanced electrocatalytic properties. This demonstrates its potential in the field of materials science, particularly in the development of new nanocomposites with improved functional properties (Ju et al., 2016).
Genetically Encoded Fluorescent Amino Acids
The ability to biosynthetically incorporate fluorophores into proteins at defined sites has been greatly facilitated by the use of fluorescent amino acids like this compound. This has enabled the study of protein structure, dynamics, localization, and interactions, both in vitro and in vivo. The selective introduction of fluorescent amino acids into proteins, such as human superoxide dismutase, allows for the monitoring of protein unfolding and other dynamic processes (Summerer et al., 2006).
Synthesis of Polyaspartic Acid Graft Copolymers
Polyaspartic acid/5-aminoorotic acid graft copolymers have been synthesized for applications in scale inhibition and corrosion inhibition. These copolymers exhibit excellent properties against calcium carbonate and calcium phosphate deposits, demonstrating their utility in industrial applications such as water treatment and pipeline maintenance (Xu et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-amino-6-oxo-1H-pyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c6-5-7-2(4(10)11)1-3(9)8-5/h1H,(H,10,11)(H3,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYZBNZSWAVQJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220029 | |
Record name | 4-Pyrimidinecarboxylic acid, 2-amino-1,6-dihydro-6-oxo- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00220029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6973-52-0 | |
Record name | 2-Aminoorotic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006973520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminoorotic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40203 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Pyrimidinecarboxylic acid, 2-amino-1,6-dihydro-6-oxo- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00220029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-hydroxypyrimidine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINOOROTIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BNT4Y617LS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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